molecular formula C14H15F3N4O4S B2848762 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 2034425-54-0

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2848762
CAS No.: 2034425-54-0
M. Wt: 392.35
InChI Key: GNPMGRZPBTYMAI-UHFFFAOYSA-N
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Description

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4,6-dimethoxy-1,3,5-triazine with a suitable sulfonamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of errors.

Chemical Reactions Analysis

Types of Reactions

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The methoxy groups and the trifluoromethylphenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-phenylmethanesulfonamide: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(4-methylphenyl)methanesulfonamide: Contains a methyl group instead of a trifluoromethyl group, affecting its chemical properties.

Uniqueness

The presence of the trifluoromethyl group in N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide imparts unique properties, such as increased lipophilicity and enhanced reactivity. These characteristics make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O4S/c1-24-12-19-11(20-13(21-12)25-2)7-18-26(22,23)8-9-3-5-10(6-4-9)14(15,16)17/h3-6,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPMGRZPBTYMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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